![molecular formula C22H19N5O4S B3008346 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105204-41-8](/img/structure/B3008346.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a pyrazolo[3,4-d]pyridazine derivative. Its structural formula can be represented as follows:
This indicates the presence of various functional groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyridazine structures exhibit promising anticancer properties. For instance, derivatives of pyrazolo compounds have shown significant inhibitory effects against various cancer cell lines. A study demonstrated that certain synthesized pyrazolo derivatives had IC50 values as low as 15.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Pyrazolo Derivatives
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MDA-MB-231 | 29.1 | |
Compound B | MCF-7 | 15.3 | |
Compound C | A549 (Lung Cancer) | 25.0 |
The structure–activity relationship (SAR) studies suggest that modifications in the side chains significantly affect the anticancer efficacy of these compounds.
The proposed mechanisms for the anticancer activity of this compound involve interference with cellular signaling pathways that regulate proliferation and apoptosis. Specifically, compounds in this class may inhibit key enzymes involved in cancer cell metabolism or promote apoptosis through the activation of pro-apoptotic factors.
Antimicrobial Properties
Compounds related to benzo[d][1,3]dioxole have demonstrated antimicrobial activities against various bacterial strains. For example, derivatives have been tested against Escherichia coli and Bacillus subtilis, showing varying degrees of effectiveness . The presence of bulky hydrophobic groups is believed to enhance their ability to disrupt microbial membranes.
Table 2: Antimicrobial Activity
Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound D | E. coli | 15 | |
Compound E | Bacillus subtilis | 18 |
Study on Anticancer Efficacy
A recent study synthesized a series of pyrazolo derivatives and evaluated their anticancer properties using the MTT assay across multiple cancer cell lines. The findings indicated that specific substitutions on the pyrazolo ring led to enhanced cytotoxicity compared to standard chemotherapeutics .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that the introduction of methoxy and methyl groups at specific positions on the phenyl rings significantly increased the biological activity of the compounds. This highlights the importance of molecular modifications in optimizing therapeutic efficacy.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-13-15-10-23-27(16-5-3-4-6-17(16)29-2)21(15)22(26-25-13)32-11-20(28)24-14-7-8-18-19(9-14)31-12-30-18/h3-10H,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXKDZQIQUMDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.